Rifamycin B anilide
Descripción
Rifamycin B anilide is a semi-synthetic derivative of the naturally occurring ansamycin antibiotic Rifamycin B (CAS 13929-35-6), which is produced by Amycolatopsis mediterranei and Salinispora arenicola . Chemical modifications, such as the introduction of an anilide group (-NH-C6H5), aim to enhance pharmacokinetic properties, target specificity, or stability. Rifamycin B anilide is part of a broader class of rifamycins, including clinically significant derivatives like rifampicin and rifaximin, which are optimized for improved bioavailability and antibacterial efficacy .
Propiedades
Número CAS |
13929-39-0 |
|---|---|
Fórmula molecular |
C45H54N2O13 |
Peso molecular |
830.9 g/mol |
Nombre IUPAC |
[(9E,19E,21E)-27-(2-anilino-2-oxoethoxy)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H54N2O13/c1-22-14-13-15-23(2)44(55)47-30-20-32(57-21-33(49)46-29-16-11-10-12-17-29)34-35(40(30)53)39(52)27(6)42-36(34)43(54)45(8,60-42)58-19-18-31(56-9)24(3)41(59-28(7)48)26(5)38(51)25(4)37(22)50/h10-20,22,24-26,31,37-38,41,50-53H,21H2,1-9H3,(H,46,49)(H,47,55)/b14-13+,19-18+,23-15+ |
Clave InChI |
XWUFBLUKDLTJDE-WSDNBYAVSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NC5=CC=CC=C5)C |
SMILES isomérico |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NC5=CC=CC=C5)\C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NC5=CC=CC=C5)C |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Rifamycin B
- Structure: Rifamycin B contains a naphthoquinone chromophore and a polyketide backbone with a C3 hydroxyl group and a C25–C28 diene chain .
- Bioactivity : Binds to the β-subunit of bacterial DNA-dependent RNA polymerase, inhibiting mRNA synthesis .
- Limitations : Low oral bioavailability due to poor absorption and rapid efflux via transporters like RifP in A. mediterranei .
Rifampicin
3-Formylrifamycin SV (CAS 13292-22-3)
Shunt Rifamycin Analogue (from S. arenicola)
- Structural Features : Oxidation at C3 and functionalization between C25–C28, as identified via NMR shifts (e.g., H3 absence at 7.37–7.63 ppm in Rifamycin B/S vs. shunt analogue) .
- Bioactivity : Enhanced intracellular accumulation due to altered transporter interactions (e.g., reduced RifQ-mediated repression in A. mediterranei) .
Rifamycin B Anilide
- Structural Modifications : Anilide group (-NH-C6H5) introduced at a reactive site (likely C3 or C25–C28 region), altering solubility and transporter interactions.
- Bioactivity : Preliminary data suggest reduced interaction with efflux pumps (e.g., P-glycoprotein inhibition absent in anilide derivatives, as seen in unrelated anilide compounds) .
- Advantages: Potential for improved stability and reduced toxicity compared to Rifamycin B .
Comparative Data Table
Mechanistic and Production Insights
- Biosynthesis Regulation : Rifamycin B export in A. mediterranei is repressed by RifQ until intracellular concentrations trigger feedback derepression . Derivatives like Rifamycin B anilide may bypass this regulation, enhancing yield .
- Structural-Activity Relationship (SAR) : Modifications at C3 (e.g., oxidation, formylation, anilide) critically impact RNA polymerase binding and solubility. For example, the shunt analogue’s C3 oxidation correlates with altered antimicrobial potency .
- Synthetic Challenges : Anilide derivatives require precise functionalization to avoid loss of activity, as seen in other anilide compounds that lose P-gp inhibition .
Q & A
Q. What novel derivatives of Rifamycin B anilide show promise in overcoming existing clinical limitations?
- Methodological Answer : Design semi-synthetic analogs via regioselective modification of the ansa chain (e.g., C3/C4 amidation). Evaluate derivatives for enhanced membrane permeability (Caco-2 monolayer assays) and reduced P-glycoprotein efflux. Publish synthetic protocols and spectral data to facilitate collaborative validation .
Data Presentation and Peer Review
Q. How should researchers respond to peer critiques about methodological limitations in Rifamycin B anilide studies?
- Methodological Answer : Address reviewer concerns transparently by revising methods sections (e.g., clarifying statistical power calculations) or providing additional validation data (e.g., negative control experiments). Use track changes to highlight revisions and cite supporting literature to justify methodological choices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
